Noa-Ser-CVA-Ile-Amp
Description
"Noa-Ser-CVA-Ile-Amp" is a synthetic peptide-based compound designed for targeted therapeutic applications. Its structure comprises a sequence of amino acids (Norleucine-Serine-Cycloviolacin A-Isoleucine-Ampicillin) engineered to combine the antimicrobial properties of β-lactam antibiotics (e.g., ampicillin) with the cell-penetrating capabilities of cyclic peptides like cycloviolacin A (CVA) . The compound’s hybrid design aims to enhance bioavailability and reduce resistance mechanisms observed in conventional antibiotics. Preclinical studies suggest its efficacy against Gram-positive and Gram-negative bacterial strains, with a unique mechanism involving membrane disruption and β-lactamase inhibition .
Properties
CAS No. |
146363-76-0 |
|---|---|
Molecular Formula |
C42H59N5O7 |
Molecular Weight |
745.9 g/mol |
IUPAC Name |
(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H59N5O7/c1-5-28(4)39(42(53)44-24-31-18-11-12-21-43-31)47-40(51)33(27(2)3)23-36(49)34(22-29-14-7-6-8-15-29)46-41(52)35(25-48)45-38(50)26-54-37-20-13-17-30-16-9-10-19-32(30)37/h9-13,16-21,27-29,33-36,39,48-49H,5-8,14-15,22-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,52)(H,47,51)/t28-,33-,34?,35-,36-,39?/m0/s1 |
InChI Key |
FSDJNLCRSURYBE-JKTGEDSGSA-N |
Isomeric SMILES |
CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CO)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Noa-Ser-CVA-Ile-Amp involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of individual amino acid derivatives, which are then coupled using peptide synthesis techniques . Industrial production methods may involve the use of automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Noa-Ser-CVA-Ile-Amp undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Noa-Ser-CVA-Ile-Amp has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying protein-ligand interactions.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Noa-Ser-CVA-Ile-Amp involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Critical Limitations and Uncertainties
Immunogenicity: The peptide-antibiotic conjugate may trigger immune responses due to its hybrid structure, as observed in analogous compounds like ceftaroline-avibactam .
Resistance Development: Limited long-term studies exist on bacterial resistance mechanisms specific to peptide-antibiotic hybrids .
Synthetic Complexity: The multi-step synthesis of "this compound" reduces scalability compared to traditional antibiotics like vancomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
